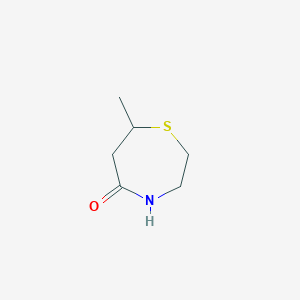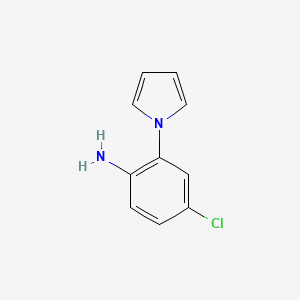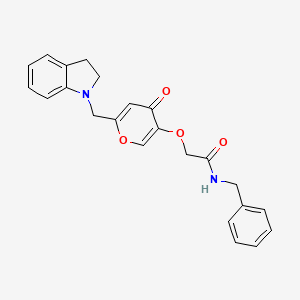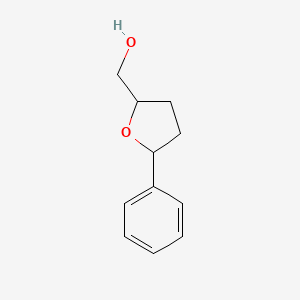![molecular formula C15H13Cl2N3O5S B2835859 1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 1057918-63-4](/img/structure/B2835859.png)
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as SDPCE and is a derivative of pyridine. The synthesis of SDPCE involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 1-(4-sulfamoylphenyl) ethylamine.
Wirkmechanismus
The mechanism of action of SDPCE involves its interaction with specific targets in the body. SDPCE has been found to inhibit the activity of enzymes such as carbonic anhydrase, which plays a crucial role in cancer cell proliferation. SDPCE has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. The antimicrobial activity of SDPCE is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
SDPCE has been found to have various biochemical and physiological effects. Studies have shown that SDPCE can induce apoptosis in cancer cells by activating caspase enzymes. SDPCE has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, SDPCE has been found to reduce the levels of pro-inflammatory cytokines, which can lead to a reduction in inflammation. The antimicrobial activity of SDPCE is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
SDPCE has several advantages and limitations for lab experiments. One advantage is that it has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. This makes it a promising compound for further research. However, one limitation is that SDPCE has low solubility in water, which can make it challenging to work with in certain experiments. Additionally, SDPCE has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for the study of SDPCE. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and infectious diseases. Another direction is to explore its pharmacokinetics and toxicity in vivo. Additionally, further research is needed to understand the mechanism of action of SDPCE and to identify its specific targets in the body. Finally, efforts should be made to improve the solubility of SDPCE in water to make it more accessible for lab experiments.
Conclusion:
In conclusion, 1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis of SDPCE involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 1-(4-sulfamoylphenyl) ethylamine. SDPCE has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. However, further research is needed to understand its mechanism of action, pharmacokinetics, and toxicity. Efforts should also be made to improve its solubility in water to make it more accessible for lab experiments.
Synthesemethoden
The synthesis of SDPCE involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 1-(4-sulfamoylphenyl) ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for a few hours, and the product is obtained by filtration and purification.
Wissenschaftliche Forschungsanwendungen
SDPCE has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. SDPCE has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, SDPCE has been found to exhibit antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
[1-oxo-1-(4-sulfamoylanilino)propan-2-yl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-8(25-15(22)13-11(16)6-7-12(17)20-13)14(21)19-9-2-4-10(5-3-9)26(18,23)24/h2-8H,1H3,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLKLCVMEPMMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2835776.png)
![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)


![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)





![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)